tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry ADME Optimization Spirocyclic Building Blocks

tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341038-53-6) is a functionalized spirocyclic heterocyclic building block featuring an 8-azaspiro[4.5]decane core with a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a free hydroxyl group at the 2-position. The molecular formula is C₁₄H₂₅NO₃ with a molecular weight of 255.35 g/mol.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 1341038-53-6
Cat. No. B1383112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
CAS1341038-53-6
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(C2)O)CC1
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3
InChIKeySSWIJCQQSRKHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341038-53-6): Spirocyclic Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Drug Discovery


tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341038-53-6) is a functionalized spirocyclic heterocyclic building block featuring an 8-azaspiro[4.5]decane core with a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a free hydroxyl group at the 2-position [1]. The molecular formula is C₁₄H₂₅NO₃ with a molecular weight of 255.35 g/mol [1]. The spirocyclic architecture imparts a conformationally constrained three-dimensional structure that is highly valued in medicinal chemistry for exploring novel chemical space, modulating physicochemical properties, and generating patentable lead series .

Why Generic 8-Azaspiro[4.5]decane Analogs Are Not Interchangeable with CAS 1341038-53-6 in Structure-Activity Optimization


Substitution with alternative 8-azaspiro[4.5]decane scaffolds is non-trivial due to the pronounced influence of substituent position and functionality on both physicochemical parameters and biological engagement. The precise 2-hydroxy substituent and N-Boc protecting group in CAS 1341038-53-6 confer a specific LogP of 2.49 and topological polar surface area (tPSA) of 49.77 Ų , values that fall within optimal ranges for central nervous system drug-likeness and oral bioavailability [1]. Replacement with a 2-oxo analog (CAS 1250994-14-9) reduces molecular weight (253.34 g/mol) but introduces a hydrogen bond acceptor in place of a donor, fundamentally altering the pharmacophore and predicted LogP [2]. Similarly, shifting the hydroxyl group to the 4-position (CAS 1357351-84-8) or incorporating a 1-oxa heteroatom (CAS 301226-27-7) yields distinct 3D geometries and hydrogen-bonding networks that will generate different biological activity profiles, precluding simple interchange .

Quantitative Evidence Guide: Comparing tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341038-53-6) to Closest Analogs


Comparative Physicochemical Properties of 8-Azaspiro[4.5]decane Scaffolds: Impact of 2-Hydroxy Substitution

CAS 1341038-53-6 (2-hydroxy derivative) exhibits a measured LogP of 2.4864 and topological polar surface area (tPSA) of 49.77 Ų, consistent with CNS drug-like guidelines (LogP <5, tPSA <90 Ų) [1]. In contrast, the 2-oxo analog (CAS 1250994-14-9) has a predicted pKa of -0.77 and lacks the hydrogen bond donor capacity of the 2-hydroxy group, which can alter membrane permeability and binding interactions [2]. The 4-hydroxymethyl derivative (CAS 1357351-84-8) has a higher molecular weight (269.38 g/mol) and an additional rotatable bond, which increases conformational entropy and can reduce ligand binding efficiency . The 1-oxa-2-oxo derivative (CAS 301226-27-7) introduces an ester functionality, altering hydrogen bonding potential and metabolic stability .

Medicinal Chemistry ADME Optimization Spirocyclic Building Blocks

Differential Synthetic Utility: N-Boc Protection Strategy in HPK1 Inhibitor Development

CAS 1341038-53-6 is explicitly employed as a key intermediate in the synthesis of 8-aminoisoquinoline-based HPK1 (hematopoietic progenitor kinase 1) inhibitors, as disclosed in PCT patent application WO 2020072695 A1 [1][2]. The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) to liberate a reactive secondary amine for subsequent diversification. This contrasts with 8-azaspiro[4.5]decane scaffolds bearing alternative protecting groups (e.g., Cbz, Fmoc) or no protecting group, which require different deprotection conditions and offer varying compatibility with downstream synthetic sequences [3]. The N-Boc variant provides orthogonal protection to other common functional groups, a critical factor in multi-step medicinal chemistry campaigns.

Kinase Inhibitor Synthesis Immuno-Oncology Protecting Group Strategy

Availability and Purity Metrics for CAS 1341038-53-6 Across Major Research Chemical Suppliers

CAS 1341038-53-6 is widely available from multiple established research chemical suppliers, ensuring consistent supply chain access for ongoing projects. Reported purity specifications range from ≥95% (e.g., Sigma-Aldrich, AKSci) to 98% (e.g., LeYan, ChemScene) . In contrast, close analogs such as the 2-oxo derivative (CAS 1250994-14-9) or the 4-hydroxymethyl derivative (CAS 1357351-84-8) are less broadly stocked and may have longer lead times or limited batch quantities [1]. The compound is offered in standard pack sizes from 100 mg to multi-gram quantities, with price points varying based on purity and vendor.

Chemical Sourcing Research Supply Chain Quality Control

Computed Conformational Rigidity of the 8-Azaspiro[4.5]decane Core vs. Flexible Piperidine Analogues

The 8-azaspiro[4.5]decane core present in CAS 1341038-53-6 possesses a spirocyclic junction that constrains molecular flexibility, resulting in a calculated zero rotatable bonds (excluding the tert-butyl and hydroxyl groups) . This rigid scaffold reduces conformational entropy penalty upon target binding, potentially enhancing binding affinity and selectivity compared to flexible piperidine or cyclohexane analogs [1][2]. The rigid, three-dimensional shape also facilitates exploration of novel chemical space and can improve pharmacokinetic properties such as metabolic stability and membrane permeability [2].

Conformational Analysis Structure-Based Drug Design Ligand Efficiency

Validated Research and Industrial Application Scenarios for tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1341038-53-6)


Medicinal Chemistry: Synthesis of HPK1 Kinase Inhibitors for Immuno-Oncology

CAS 1341038-53-6 is a documented intermediate in the synthesis of 8-aminoisoquinoline-based HPK1 inhibitors, as per WO 2020072695 A1 [1]. Researchers in immuno-oncology can leverage this building block to construct focused compound libraries targeting HPK1, a negative regulator of T-cell receptor signaling. The N-Boc protecting group allows for convenient deprotection and subsequent functionalization to explore structure-activity relationships (SAR) around the piperidine nitrogen.

Chemical Biology: Probing CNS Targets with Rigid Spirocyclic Probes

The calculated LogP of 2.49 and tPSA of 49.77 Ų for CAS 1341038-53-6 align with guidelines for CNS penetration . The rigid 8-azaspiro[4.5]decane core offers a defined three-dimensional shape for probing protein binding pockets in the central nervous system, such as GPCRs or ion channels [2]. The 2-hydroxy group provides a handle for further derivatization (e.g., to ethers, esters, or carbamates) to modulate target affinity and metabolic stability.

Process Chemistry: Orthogonal Protecting Group Strategy in Multi-Step Synthesis

The tert-butyl carbamate (Boc) group is orthogonal to other common protecting groups (e.g., benzyl, silyl ethers) [3]. CAS 1341038-53-6 can be integrated into complex synthetic sequences where a base-stable, acid-labile protecting group is required for a secondary amine. The free hydroxyl group allows for further modification without affecting the Boc-protected nitrogen, enabling efficient assembly of elaborate molecular architectures.

Material Science: Synthesis of Spirocyclic Polymers and Novel Ligands

Beyond pharmaceutical applications, the spirocyclic core of CAS 1341038-53-6 can serve as a rigid monomer or ligand precursor in materials chemistry . The combination of a hydroxyl group and a protected amine allows for selective polymerization or metal coordination, potentially leading to materials with unique mechanical or catalytic properties. The Boc group can be removed post-polymerization to introduce ionic or hydrogen-bonding functionalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.